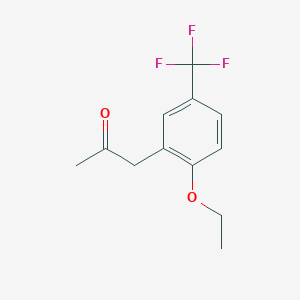

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one

Description

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is a phenylpropan-2-one derivative characterized by a substituted aromatic ring. The phenyl group is functionalized with an ethoxy (-OCH₂CH₃) substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The propan-2-one (acetone) backbone is attached to the aromatic ring, forming a ketone structure.

Properties

Molecular Formula |

C12H13F3O2 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

1-[2-ethoxy-5-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3O2/c1-3-17-11-5-4-10(12(13,14)15)7-9(11)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

SODDUOSRBFIPTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-5-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one exerts its effects depends on the specific application and target moleculeFor example, the ketone group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

*Calculated molar mass for the target compound.

Key Observations

Substituent Effects on Physical Properties: Electron-Withdrawing Groups: The presence of -CF₃ and -OCHF₂ () increases molecular polarity and boiling points compared to the ethoxy-substituted target compound.

Positional Isomerism :

- The trifluoromethyl group at the 5-position (target) versus 3-position (fenfluramine intermediate) significantly alters molecular symmetry and dipole moments, influencing crystallization behavior.

Functional Group Variations :

- Replacement of -SCF₃ () with -CF₃ (target) reduces sulfur-related toxicity and may enhance stability under oxidative conditions.

Biological Activity

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the biological properties of organic compounds, making them more potent and selective in their actions. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C12H13F3O2

- Molecular Weight : 256.23 g/mol

The presence of the ethoxy and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit notable anticancer properties. For instance, research has shown that similar structures can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Induces apoptosis |

| Compound B | A375 | 5 | Inhibits PI3K/Akt pathway |

| This compound | MCF-7 | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways involved in cell survival and proliferation. Specifically, compounds with similar structures have been noted to affect the NF-κB signaling pathway, which is crucial for cancer cell survival.

Case Studies

- In vitro Studies : A study conducted on various cancer cell lines demonstrated that analogs of this compound showed significant cytotoxicity at concentrations ranging from 1 to 10 µM. The study utilized MTT assays to evaluate cell viability.

- In vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been linked to increased potency against certain biological targets. SAR analysis suggests that modifications in the phenyl ring can lead to enhanced activity:

Table 2: SAR Analysis of Trifluoromethyl Compounds

| Substituent | Activity Change | Comments |

|---|---|---|

| -CF3 (para) | Increased potency | Enhances binding affinity |

| -OEt (ortho) | Moderate potency | Influences lipophilicity |

| -Cl (meta) | Decreased potency | Reduces receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.